molecular formula C15H13ClN2O4S B2515253 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N,N-dimethyloxazol-5-amine CAS No. 883248-57-5

4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N,N-dimethyloxazol-5-amine

Cat. No.: B2515253
CAS No.: 883248-57-5
M. Wt: 352.79
InChI Key: ZUCYQEZRNZQXKL-UHFFFAOYSA-N
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Description

Structure and Key Features:
The compound features an oxazole core substituted at positions 2, 4, and 5. Key structural elements include:

  • A 4-chlorophenylsulfonyl group at position 4, contributing electron-withdrawing properties.
  • A furan-2-yl moiety at position 2, enabling π-π interactions.
  • An N,N-dimethylamine group at position 5, enhancing solubility and bioavailability.

Molecular Formula: Estimated as C₁₉H₁₈ClN₂O₃S (molecular weight ≈ 397.5 g/mol), inferred from analogs in the evidence (e.g., ).

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-N,N-dimethyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4S/c1-18(2)15-14(17-13(22-15)12-4-3-9-21-12)23(19,20)11-7-5-10(16)6-8-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCYQEZRNZQXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N,N-dimethyloxazol-5-amine typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or a furan halide.

    Chlorination: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of multi-step syntheses.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics or as a building block for advanced materials.

    Biological Research: It can be used as a probe to study biological processes, particularly those involving sulfonylation or furan-containing compounds.

Mechanism of Action

The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N,N-dimethyloxazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The sulfonyl group can participate in hydrogen bonding or electrostatic interactions, while the furan and oxazole rings can engage in π-π stacking or hydrophobic interactions.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights critical structural differences and their implications:

Compound Name & Source Core Heterocycle Substituents (Positions) Molecular Weight (g/mol) Reported Activity/Properties
Target Compound Oxazole - 4-ClPh-SO₂ (4)
- Furan-2-yl (2)
- N,N-dimethylamine (5)
~397.5 N/A (inferred: potential antimicrobial)
4-[(4-ClPh)SO₂]-N-(4-FPh)-2-furan oxazol-5-amine () Oxazole - 4-ClPh-SO₂ (4)
- Furan-2-yl (2)
- N-(4-fluorophenyl) (5)
418.82 Structural analog; fluorophenyl may enhance lipophilicity
2-(2-ClPh)-N-(furan-2-ylmethyl)-4-MePh-SO₂ oxazol-5-amine () Oxazole - 2-ClPh (2)
- 4-MePh-SO₂ (4)
- N-(furan-2-ylmethyl) (5)
~428.89 Positional isomerism (Cl at 2 vs. 4) may alter binding affinity
N-(3-methoxypropyl)-4-MePh-SO₂-2-(4-ClPh)SO₂ thiazol-5-amine () Thiazole - Thiazole core (S atom)
- Dual SO₂ groups (2,4)
- N-(3-methoxypropyl)
522.04 Thiazole’s sulfur enhances metabolic stability; dual SO₂ groups may affect solubility
5-(4-ClPh)-1,3,4-oxadiazole-2-sulfanyl acetamide derivatives () Oxadiazole - Oxadiazole core
- Sulfanyl acetamide
- Variable N-substituents
~300–400 (variable) Antimicrobial (e.g., 6f, 6o active against microbes)
2-((4-amino-5-(furan-2-yl)triazol-3-yl)sulfanyl) acetamide () Triazole - Triazole core
- Furan-2-yl
- Sulfanyl acetamide
~350–400 (variable) Anti-exudative (comparable to diclofenac)

Key Observations

Heterocycle Impact: Oxazole (target compound) offers moderate polarity and π-stacking capacity. Oxadiazole/Triazole () may enhance hydrogen bonding and thermal stability .

Substituent Effects :

  • 4-Chlorophenylsulfonyl vs. 4-methylphenylsulfonyl (): Chlorine’s electronegativity enhances electron-withdrawing effects, possibly improving receptor binding.
  • N,N-Dimethylamine (target) vs. N-aryl/alkyl groups (): Dimethylamine improves solubility, while aromatic substituents (e.g., 4-fluorophenyl) may enhance target specificity .

Biological Activities: Antimicrobial activity is prominent in oxadiazole derivatives (), while anti-exudative effects are noted in triazole analogs ().

Biological Activity

The compound 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N,N-dimethyloxazol-5-amine is a novel chemical entity that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, encompassing antibacterial properties, enzyme inhibition, and molecular interactions.

Chemical Structure and Properties

The chemical formula of the compound is C14H14ClN3O3SC_{14}H_{14}ClN_{3}O_{3}S. The structure features a furan ring, a chlorophenyl group, and a sulfonamide moiety, which are known to contribute to various biological activities.

Antibacterial Activity

Recent studies have shown that compounds with similar structures exhibit significant antibacterial properties. For instance, This compound was evaluated against several bacterial strains. The results indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker activity against other strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate
Compound CEscherichia coliWeak
Compound DStaphylococcus aureusWeak

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and urease enzymes. The IC50 values for various derivatives were found to be significantly lower than the standard reference drug, thiourea .

Table 2: Enzyme Inhibition Data

CompoundEnzymeIC50 (µM)
7lAcetylcholinesterase2.14±0.003
7mAcetylcholinesterase0.63±0.001
7nUrease1.13±0.003
ThioureaUrease21.25±0.15

Molecular Interactions

Molecular docking studies have provided insights into how This compound interacts with target proteins. The binding interactions with bovine serum albumin (BSA) were assessed using fluorescence quenching methods, revealing significant binding affinity .

Case Studies

  • Antibacterial Screening : A study conducted on synthesized derivatives of sulfonamide compounds demonstrated that those with furan rings exhibited enhanced antibacterial properties compared to their counterparts without furan . This highlights the importance of structural components in determining biological activity.
  • Enzyme Inhibition Analysis : Research involving various derivatives showed that modifications in the side chains significantly affected the inhibitory potency against AChE and urease, suggesting a structure-activity relationship that can be leveraged for drug design .

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